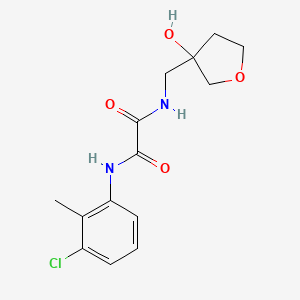

N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

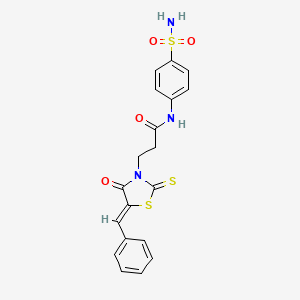

The compound N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a chemically synthesized molecule that may exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential interactions with biological receptors.

Synthesis Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, as described in the first paper, involves a cascade thioamidation/cyclocondensation and hydrolysis reaction starting from biphenyldiamines, chloroacetic acid derivatives, and elemental sulfur in water under metal-free conditions . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides an example of a compound with a chlorophenyl group, similar to the one present in the compound of interest. The molecular structure of the synthesized compound was characterized using NMR and HRMS spectroscopy, and its absolute configuration was determined by X-ray crystallography . The presence of intermolecular hydrogen bonds and weak intermolecular interactions suggests that this compound may also exhibit similar structural features, which could be confirmed by similar analytical techniques.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of this compound, the second paper discusses the synthesis of N-(2-phenethyl)cinnamides and their activity as antagonists at NMDA receptor subtypes . This suggests that the compound of interest may also engage in specific chemical interactions with biological targets, which could be explored through further pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The presence of a chlorophenyl group and a hydroxytetrahydrofuran moiety suggests that the compound may have moderate polarity and could form hydrogen bonds, affecting its solubility and reactivity. The molecular structure analysis from the third paper indicates that such compounds can exhibit specific conformational features stabilized by intermolecular interactions .

Applications De Recherche Scientifique

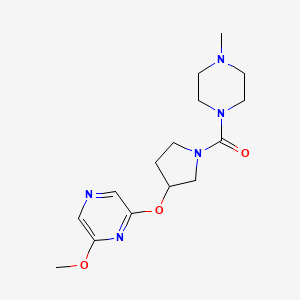

Organic Synthesis and Catalysis

Copper-Catalyzed Coupling Reactions : The application of oxalamide derivatives in catalysis is demonstrated by their use in copper-catalyzed coupling reactions. Copper oxide combined with bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst for the Goldberg amidation, utilizing less reactive (hetero)aryl chlorides and yielding a variety of aromatic and aliphatic primary amides. This method extends to the arylation of lactams and oxazolidinones, showcasing the versatility of oxalamide derivatives in facilitating complex organic transformations (De, Yin, & Ma, 2017).

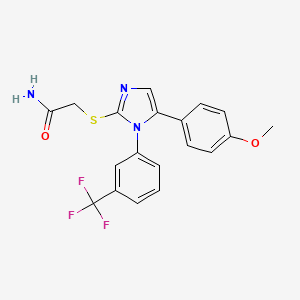

Medicinal Chemistry and Drug Development

Neurokinin-1 Receptor Antagonism : Oxalamide derivatives have been explored for their potential in medicinal chemistry, as illustrated by the development of water-soluble neurokinin-1 receptor antagonists suitable for clinical administration. These compounds exhibit high affinity and oral activity, with potential applications in treating emesis and depression. The solubilizing groups incorporated into these derivatives underscore the importance of structural modifications in enhancing drug properties (Harrison et al., 2001).

Propriétés

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-9-10(15)3-2-4-11(9)17-13(19)12(18)16-7-14(20)5-6-21-8-14/h2-4,20H,5-8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOCQMOCMSAAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)

![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)

![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)